4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17669270
InChI: InChI=1S/C6H2F5NO3/c7-3(8)1-2(4(13)14)15-5(12-1)6(9,10)11/h3H,(H,13,14)
SMILES:
Molecular Formula: C6H2F5NO3
Molecular Weight: 231.08 g/mol

4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17669270

Molecular Formula: C6H2F5NO3

Molecular Weight: 231.08 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid -

Specification

Molecular Formula C6H2F5NO3
Molecular Weight 231.08 g/mol
IUPAC Name 4-(difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C6H2F5NO3/c7-3(8)1-2(4(13)14)15-5(12-1)6(9,10)11/h3H,(H,13,14)
Standard InChI Key IGHJVBGWTLNHNF-UHFFFAOYSA-N
Canonical SMILES C1(=C(OC(=N1)C(F)(F)F)C(=O)O)C(F)F

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 4-(difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is C₆H₂F₅NO₃, with a molecular weight of 243.08 g/mol. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as the core scaffold. The difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups introduce significant electronegativity and lipophilicity, while the carboxylic acid (-COOH) group enhances solubility in polar solvents and enables salt formation .

Substituent Effects on Reactivity

Fluorinated substituents profoundly influence the compound’s electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing group, reduces electron density on the oxazole ring, stabilizing it against nucleophilic attack. In contrast, the difluoromethyl group, while also electron-withdrawing, introduces slight polarity due to the remaining hydrogen atom, potentially enabling hydrogen bonding interactions . Comparative analysis with analogs like 4-(trifluoromethyl)oxazole-2-carboxylic acid (C₅H₂F₃NO₃) reveals that replacing a hydrogen atom with fluorine increases metabolic stability and alters pharmacokinetic profiles .

Synthetic Pathways and Optimization

Key Synthetic Strategies

While no explicit synthesis protocol for 4-(difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is documented, analogous compounds suggest a multi-step approach involving:

  • Oxazole Ring Formation: Cyclization of α-amino ketones or via the Robinson-Gabriel synthesis, using precursors like ethyl difluoromethyl ketone and trifluoroacetic anhydride.

  • Functionalization: Introduction of the carboxylic acid group through oxidation of a methyl or hydroxymethyl substituent at position 5.

  • Purification: Chromatographic techniques to isolate the target compound from byproducts, given the high reactivity of fluorinated intermediates .

A related synthesis for 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (C₁₂H₅F₆NO₃) employed carbodiimide-mediated coupling (EDC/HCl) with DMAP in dichloromethane, achieving a 45% yield after purification . This method could be adapted for the target compound by substituting phenyl precursors with difluoromethyl reagents.

Physicochemical Characteristics

Spectral Data (Predicted)

  • IR Spectroscopy: Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches).

  • NMR: Distinct ¹⁹F NMR signals for -CF₃ (-60 to -70 ppm) and -CF₂H (-80 to -90 ppm) .

Comparative Analysis of Fluorinated Oxazoles

Compound NameMolecular FormulaKey SubstituentsApplications
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acidC₆H₂F₅NO₃-CF₂H (C4), -CF₃ (C2), -COOH (C5)Drug intermediates, catalysis
4-(Trifluoromethyl)oxazole-2-carboxylic acidC₅H₂F₃NO₃-CF₃ (C4), -COOH (C2)Antimicrobial agents
2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acidC₅HBrF₃NO₃-Br (C2), -CF₃ (C4), -COOH (C5)Halogenated building blocks

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